molecular formula C9H6ClNO3 B14892031 (S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione

(S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione

Cat. No.: B14892031
M. Wt: 211.60 g/mol
InChI Key: WHURWVDQBCHDLO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones. This compound is characterized by the presence of a chlorophenyl group attached to the oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 4-chlorophenyl isocyanate with an appropriate amino acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines and alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity. The oxazolidine ring structure allows for the formation of stable complexes with target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(4-Chlorophenyl)oxazolidine-2,5-dione
  • 4-(4-Bromophenyl)oxazolidine-2,5-dione
  • 4-(4-Methylphenyl)oxazolidine-2,5-dione

Uniqueness

(S)-4-(4-Chlorophenyl)oxazolidine-2,5-dione is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, binding affinity, and biological activity compared to its ®-enantiomer and other similar compounds. The presence of the chlorophenyl group also contributes to its unique chemical and physical properties.

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

(4S)-4-(4-chlorophenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C9H6ClNO3/c10-6-3-1-5(2-4-6)7-8(12)14-9(13)11-7/h1-4,7H,(H,11,13)/t7-/m0/s1

InChI Key

WHURWVDQBCHDLO-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2C(=O)OC(=O)N2)Cl

Canonical SMILES

C1=CC(=CC=C1C2C(=O)OC(=O)N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.